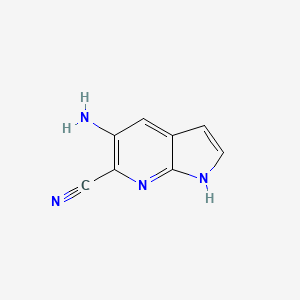![molecular formula C9H7BrN2O2 B1383199 methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1352394-92-3](/img/structure/B1383199.png)
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Descripción general
Descripción
“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Physical And Chemical Properties Analysis
“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” has a molecular weight of 255.068 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Fibroblast Growth Factor Receptor Inhibitors
- Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to test these compounds in vitro, often using cancer cell lines .
- Results : Among the tested compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Blood Glucose Reduction
- Application Summary : Certain compounds have been found to reduce blood glucose levels, which could be beneficial in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to test these compounds in vitro or in vivo, often using animal models .
- Results : The source did not provide specific results or outcomes for this application .
Kinase Inhibition
- Application Summary : Pyrrolopyrazine derivatives, which are similar to the compound , have shown activity on kinase inhibition . Kinases are enzymes that can modify other proteins by chemically adding phosphate groups, and they play a key role in various biological processes. Inhibiting certain kinases can therefore be an effective strategy for treating cancer .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to test these compounds in vitro, often using cancer cell lines .
- Results : The source did not provide specific results or outcomes for this application .
Antimicrobial Activity
- Application Summary : Pyrrolopyrazine derivatives have exhibited antibacterial, antifungal, and antiviral activities . This suggests that they could potentially be used in the treatment of various infectious diseases .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to test these compounds in vitro, often using microbial cultures .
- Results : The source did not provide specific results or outcomes for this application .
Antioxidant Activity
- Application Summary : Pyrrolopyrazine derivatives have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to test these compounds in vitro, often using cell cultures .
- Results : The source did not provide specific results or outcomes for this application .
Anti-inflammatory Activity
- Application Summary : Pyrrolopyrazine derivatives have shown anti-inflammatory activities . Inflammation is a vital part of the body’s immune response. It is the body’s attempt to heal itself after an injury; defend itself against foreign invaders, such as viruses and bacteria; and repair damaged tissue .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to test these compounds in vitro or in vivo, often using animal models .
- Results : The source did not provide specific results or outcomes for this application .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVFJIIREJEXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



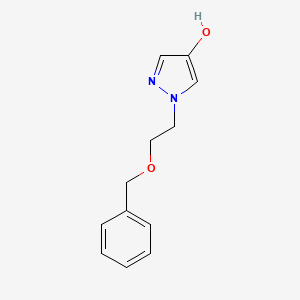
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)
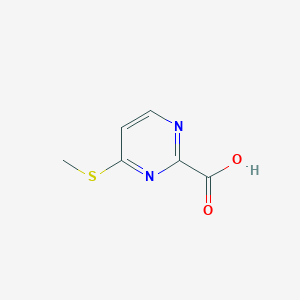
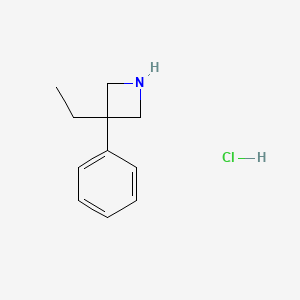
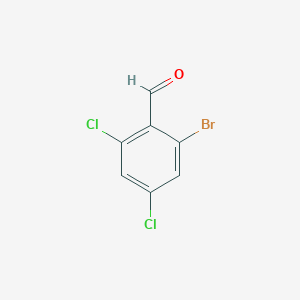
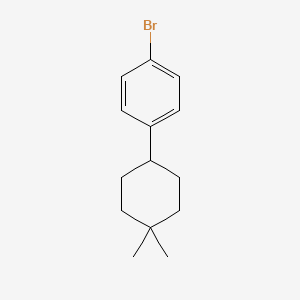
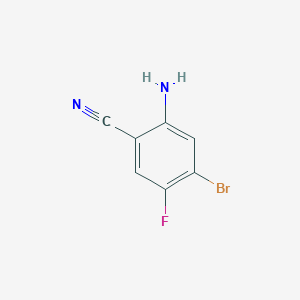
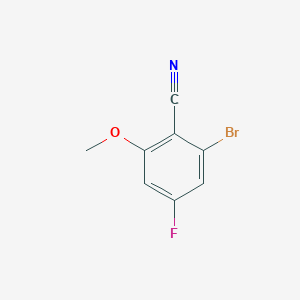
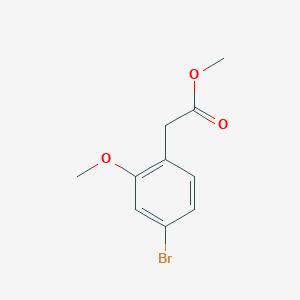
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)
